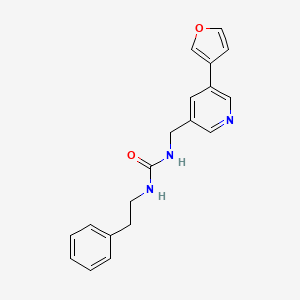
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is a complex organic compound that features a furan ring, a pyridine ring, and a phenethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are often employed, which simplify the purification process and increase efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, temperature control, and solvent selection to ensure the reaction proceeds efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted urea derivatives
Applications De Recherche Scientifique
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylcarbamate
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylthiourea
Uniqueness
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWZWVTPZPNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
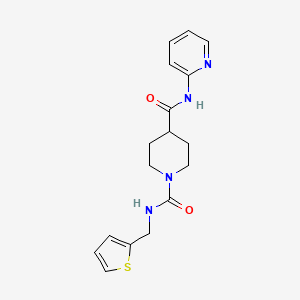
![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)

![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
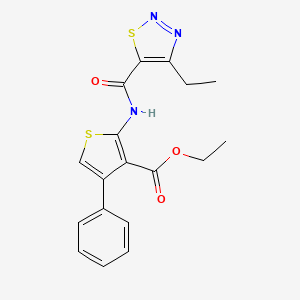

![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2864512.png)
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2864515.png)
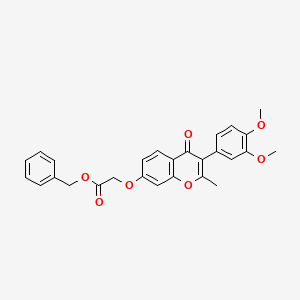
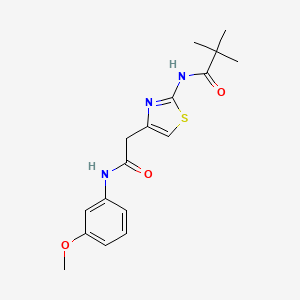
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
